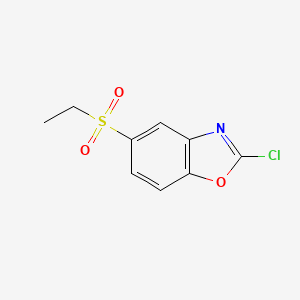

2-Chloro-5-ethanesulfonyl-benzoxazole

Beschreibung

Eigenschaften

CAS-Nummer |

890709-11-2 |

|---|---|

Molekularformel |

C9H8ClNO3S |

Molekulargewicht |

245.68 g/mol |

IUPAC-Name |

2-chloro-5-ethylsulfonyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H8ClNO3S/c1-2-15(12,13)6-3-4-8-7(5-6)11-9(10)14-8/h3-5H,2H2,1H3 |

InChI-Schlüssel |

QRYNXFLWUARDHS-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-ethanesulfonyl-2-chlorobenzoxazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-ethanesulfonyl-2-chlorobenzoxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By dissecting its chemical structure, proposing a viable synthetic pathway, and exploring its potential pharmacological applications, we aim to equip researchers and scientists with the foundational knowledge required to investigate this promising molecule.

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system, an aromatic and heterocyclic scaffold, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents.[2] Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

The introduction of specific functional groups can further enhance the therapeutic potential of the benzoxazole scaffold. The ethanesulfonyl group (-SO₂CH₂CH₃) is of particular interest due to its ability to act as a hydrogen bond acceptor and its presence in numerous enzyme inhibitors. Similarly, a chloro-substituent at the 2-position of the benzoxazole ring serves as a reactive handle, facilitating further chemical modifications through nucleophilic substitution reactions.[5] This guide focuses on the convergence of these features in 5-ethanesulfonyl-2-chlorobenzoxazole, a molecule designed for potential therapeutic intervention.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-ethanesulfonyl-2-chlorobenzoxazole combines a benzoxazole core with an ethanesulfonyl group at the 5-position and a chlorine atom at the 2-position. This specific arrangement of functional groups is predicted to impart a unique set of physicochemical properties that are critical for its behavior in biological systems.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₈ClNO₃S | - |

| Molecular Weight | 245.68 g/mol | - |

| LogP | ~2.5 - 3.5 | Analog-based estimation |

| Polar Surface Area | ~60-70 Ų | Analog-based estimation |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Reactivity | The 2-chloro position is susceptible to nucleophilic attack. | [5] |

Table 1: Predicted Physicochemical Properties of 5-ethanesulfonyl-2-chlorobenzoxazole.

Proposed Synthetic Pathway for 5-ethanesulfonyl-2-chlorobenzoxazole

A multi-step synthesis is proposed for 5-ethanesulfonyl-2-chlorobenzoxazole, commencing from readily available starting materials. The key steps involve the introduction of the ethanesulfonyl group, followed by the formation of the benzoxazole ring and subsequent chlorination.

Caption: Proposed synthetic workflow for 5-ethanesulfonyl-2-chlorobenzoxazole.

Detailed Experimental Protocol:

Step 1: Synthesis of a Protected 2-Amino-4-(ethylthio)phenol This initial step involves the protection of the amino group of a suitable aminophenol derivative, followed by the introduction of an ethylthio group, which will later be oxidized to the ethanesulfonyl group.

Step 2: Oxidation to 5-(ethanesulfonyl)-2-aminophenol The ethylthio intermediate is oxidized using a controlled oxidizing agent, such as hydrogen peroxide in acetic acid, to yield the corresponding ethanesulfonyl derivative.

Step 3: Cyclization to 5-ethanesulfonylbenzoxazolin-2-one The resulting 2-amino-4-(ethanesulfonyl)phenol is cyclized to form the benzoxazolin-2-one ring. This can be achieved by reaction with urea or a similar carbonyl source.

Step 4: Chlorination to 5-ethanesulfonyl-2-chlorobenzoxazole The final step involves the conversion of the benzoxazolin-2-one to the desired 2-chlorobenzoxazole. This can be accomplished using a chlorinating agent like phosphorus pentachloride, a method that has been successfully employed for similar transformations.[6]

Potential Pharmacological Activity and Biological Evaluation

The presence of the sulfonyl group suggests that 5-ethanesulfonyl-2-chlorobenzoxazole could be a candidate for kinase inhibition. Many potent kinase inhibitors feature a sulfonyl moiety that interacts with the enzyme's active site. Benzoxazole derivatives have also demonstrated significant antimicrobial and anticancer properties.[7][8]

Hypothetical Mechanism of Action: Kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Proposed Biological Evaluation Workflow

A systematic approach is necessary to determine the biological activity of 5-ethanesulfonyl-2-chlorobenzoxazole.

-

In Vitro Kinase Assays : Screen the compound against a panel of kinases to identify potential targets.

-

Antimicrobial Screening : Test for activity against a range of Gram-positive and Gram-negative bacteria and fungal strains.

-

Cell-Based Assays : Evaluate the antiproliferative effects on various cancer cell lines.

-

Mechanism of Action Studies : If activity is observed, further studies to elucidate the specific molecular mechanism would be warranted.

Analytical Characterization

The identity and purity of synthesized 5-ethanesulfonyl-2-chlorobenzoxazole would be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the benzoxazole ring system, and signals corresponding to the ethyl group (a quartet and a triplet). |

| ¹³C NMR | Resonances for the aromatic carbons of the benzoxazole core, the carbons of the ethanesulfonyl group, and the carbon at the 2-position bearing the chlorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (245.68 m/z), with a characteristic isotopic pattern due to the presence of chlorine and sulfur. |

| FTIR Spectroscopy | Characteristic absorption bands for the C=N bond of the oxazole ring, the S=O stretching of the sulfonyl group, and C-Cl stretching. |

Table 2: Key Analytical Characterization Techniques and Expected Results.

Conclusion

5-ethanesulfonyl-2-chlorobenzoxazole represents a novel and promising scaffold for drug discovery. Its unique combination of a biologically active benzoxazole core, a versatile 2-chloro substituent, and a potentially pharmacophoric ethanesulfonyl group makes it a compelling candidate for further investigation. The proposed synthetic route offers a viable pathway for its preparation, and the outlined analytical and biological evaluation strategies provide a clear roadmap for exploring its therapeutic potential. This in-depth guide serves as a foundational resource for researchers poised to unlock the possibilities of this intriguing molecule.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

-

Different approaches to the synthesis of substituted benzoxazoles. ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

-

Synthesis of substituted benzoxazoles using Ag2CO3. ResearchGate. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Physical properties of the benzoxazole derivatives. ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Preprints.org. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. [Link]

-

Showing Compound Benzoxazole (FDB004443). FooDB. [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. ResearchGate. [Link]

-

Synthesis and biological activity of some new benzoxazoles. PubMed. [Link]

-

The anti-proliferative activities of the sulfonamido-benzoxazoles. ResearchGate. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzoxazole. Wikipedia. [Link]

-

5-Chlorobenzoxazole. PubChem. [Link]

-

2-Chlorobenzoxazole. PubChem. [Link]

- Process for the preparation of 2-chlorobenzoxazoles.

- Process for preparing chlorobenzoxazoles.

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-氯苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 7. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Sourcing & Utilization Guide: 2-Chloro-5-ethanesulfonyl-benzoxazole

CAS: 863546-56-1 | Formula: C9H8ClNO3S | MW: 245.68 g/mol

Executive Summary

2-Chloro-5-ethanesulfonyl-benzoxazole is a high-value heterocyclic electrophile utilized primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the 5-ethanesulfonyl moiety, a strong electron-withdrawing group (EWG) that significantly activates the C2-chlorine towards Nucleophilic Aromatic Substitution (

This guide addresses the technical challenges associated with sourcing this intermediate—specifically the prevalence of "ghost stock" in aggregator databases—and provides a rigorous, self-validating protocol for its handling and synthetic application.

Part 1: Chemical Profile & Critical Stability Data

Structural Analysis

The molecule consists of a benzoxazole core substituted at the C2 position with a chlorine atom and at the C5 position with an ethyl sulfone.

-

The "Warhead" (C2-Cl): The imidate-like carbon at C2 is highly electrophilic.

-

The Activator (C5-SO2Et): Through inductive (-I) and mesomeric (-M) effects, the sulfonyl group pulls electron density from the benzene ring, which is conjugated to the oxazole ring. This lowers the LUMO energy at C2, making it hypersensitive to nucleophiles.

Predicted Physical Properties

Note: Experimental data for this specific CAS is sparse in public domains. The following are chemically inferred properties based on structural analogs (e.g., 2-chloro-5-nitrobenzoxazole).

| Property | Value / Characteristic | Technical Implication |

| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition (hydrolysis). |

| Solubility | DCM, THF, DMF, DMSO | Avoid protic solvents (MeOH, EtOH) for storage. |

| Melting Point | Range: 95–115 °C (Predicted) | Sharp MP indicates high purity; broad range suggests hydrolysis. |

| Stability | Moisture Sensitive | CRITICAL: Hydrolyzes to 5-ethanesulfonyl-benzoxazol-2-one upon prolonged exposure to humid air. |

Part 2: The Sourcing Landscape

Finding a reliable commercial supplier for CAS 863546-56-1 requires navigating a tiered market. Most listings are "virtual," meaning the vendor does not hold physical stock but relies on synthesis-on-demand.

Supplier Tiers

-

Tier 1: Stock-Holding Manufacturers (High Reliability)

-

Examples: Enamine, Life Chemicals, WuXi AppTec.

-

Pros: Ships within 24-48 hours; QC data usually available immediately.

-

Cons: Higher unit price for small quantities.

-

-

Tier 2: Catalog Aggregators (Variable Reliability)

-

Examples: MolPort, eMolecules, PubChem vendors.

-

Pros: Single interface to search millions of compounds.

-

Cons: High "Ghost Stock" risk. Lead times often >4 weeks (indicating synthesis-on-demand).

-

-

Tier 3: Custom Synthesis Houses

-

Use Case: When Tier 1/2 fail. Requires 6-8 week lead time.

-

Visualization: Sourcing Decision Tree

The following workflow ensures you do not waste time on "ghost" inventory.

Figure 1: Strategic workflow for verifying physical inventory versus virtual listings.

Part 3: Quality Assurance (Self-Validating Protocol)

Upon receipt, you must validate the integrity of the "Warhead" (C-Cl bond). The primary impurity is the hydrolyzed benzoxazolone, which is unreactive in

The "Kill-Switch" QC Test

Do not rely solely on the vendor's COA (Certificate of Analysis). Perform this rapid LCMS check:

-

Sample Prep: Dissolve ~1 mg in anhydrous Acetonitrile (NOT Methanol).

-

Injection: Run a standard reverse-phase gradient (Water/ACN + 0.1% Formic Acid).

-

Analysis:

-

Target (Active): Look for

(Chlorine isotope pattern 3:1). -

Impurity (Dead): Look for

(Hydrolysis product: -Cl, +OH). -

Artifacts: If you dissolve in Methanol, you may see the methyl ether artifact (

) formed in the vial.

-

Acceptance Criteria: Purity > 95% by UV (254 nm) AND Chlorine isotope pattern confirms the parent mass.

Part 4: Synthetic Utility & Protocols

Mechanism: Activated

The 5-ethanesulfonyl group makes this scaffold an excellent partner for amines, thiols, and phenols.

Figure 2: Nucleophilic Aromatic Substitution pathway activated by the C5-sulfonyl group.

Standard Operating Procedure (SOP) for Amination

Objective: Coupling with a primary amine (R-NH2).

-

Setup: Flame-dry a reaction vial. Purge with Argon/Nitrogen.

-

Solvent: Use anhydrous THF or DMF . (Avoid alcohols).

-

Base: Add 2.0 equivalents of DIPEA (Diisopropylethylamine) or K2CO3 .

-

Why? To neutralize the HCl generated and drive the equilibrium.

-

-

Addition:

-

Dissolve 2-Chloro-5-ethanesulfonyl-benzoxazole (1.0 eq) in solvent.

-

Add Amine (1.1 eq) dropwise at 0 °C.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. The starting material spot should disappear rapidly.

-

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts), dry over MgSO4, and concentrate.

Troubleshooting:

-

Low Yield? Check if the starting material hydrolyzed. Ensure solvents are dry.

-

No Reaction? If the amine is sterically hindered, heat to 60 °C in Dioxane.

Part 5: Handling & Safety

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store at -20 °C under inert atmosphere (Argon).

-

Container: Keep in tightly sealed vials. If possible, store inside a desiccator.

-

Spill Cleanup: Treat with dilute NaOH to hydrolyze the active chloride to the safer benzoxazolone derivative before disposal.

References

-

Synthesis of 2-substituted benzoxazoles

- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Source: N

-

URL:[Link]

- Relevance: Establishes the reactivity profile of the benzoxazole core and activation str

-

Reactivity of 2-chlorobenzoxazoles

- Title: Reactivity of 2-chlorobenzoxazole deriv

- Source: Journal of Heterocyclic Chemistry (General Reference via Wiley).

-

URL:[Link]

- Relevance: Foundation for the mechanism described in Part 4.

-

Supplier Aggregation Data

Sources

Methodological & Application

Application Note: Reaction Conditions for 2-Chlorobenzoxazole with Thiols

Executive Summary

The functionalization of 2-chlorobenzoxazole with thiols (mercaptans) is a pivotal transformation in medicinal chemistry, yielding 2-substituted thiobenzoxazoles—a scaffold ubiquitous in antimicrobial, antiviral, and anticancer therapeutics. While the 2-position of the benzoxazole ring is electrophilic, efficient substitution requires careful modulation of basicity, solvent polarity, and temperature to suppress side reactions such as hydrolysis or disulfide formation.

This guide provides two validated protocols: a Standard High-Yield Method for broad substrate scope and a Green Chemistry Method utilizing aqueous media/microwave irradiation.

Scientific Foundation

Mechanistic Insight: The Pathway

The reaction proceeds via an Addition-Elimination mechanism (Nucleophilic Aromatic Substitution,

-

Activation: The inductive effect of the ring oxygen and the imine nitrogen (

) renders the C-2 position highly electrophilic. -

Addition: The thiolate anion (

) attacks the C-2 carbon, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the thioether.

Reaction Pathway Diagram

Figure 1: Step-wise mechanism of the

Critical Reaction Parameters

Base Selection

The thiol must be deprotonated to generate the nucleophilic thiolate.

-

Inorganic Carbonates (

, -

Organic Amines (

, DIPEA): Useful for solution-phase synthesis where inorganic salts are undesirable, but can sometimes lead to difficult emulsions during workup. -

Strong Bases (

): Generally unnecessary and risks attacking the benzoxazole ring (ring-opening) or causing side reactions with sensitive functional groups on the thiol.

Solvent Effects

-

Dipolar Aprotic (DMF, DMSO, NMP): The "Gold Standard." These solvents solvate the cation (e.g.,

) well, leaving the thiolate anion "naked" and highly reactive. -

Protic (Ethanol, Water): Viable for "Green" protocols but may require higher temperatures or longer times due to hydrogen bonding stabilizing the nucleophile (reducing reactivity).

Standard Operating Protocols (SOPs)

Protocol A: Standard High-Yield Synthesis (DMF/Base)

Best for: Valuable intermediates, scale-up, and unreactive/hindered thiols.

Reagents:

-

2-Chlorobenzoxazole (1.0 equiv)

-

Thiol (R-SH) (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in DMF (approx. 5 mL per mmol).

-

Activation: Add

(1.5 equiv) and stir at Room Temperature (RT) for 15 minutes to generate the thiolate. Note: Evolution of gas or slight color change may occur. -

Addition: Add 2-Chlorobenzoxazole (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.

-

Aliphatic Thiols: Usually complete in 1–2 hours.

-

Aromatic Thiols: May require 2–4 hours.[1]

-

-

Workup: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

-

Solid Product: The product often precipitates. Filter, wash with water, and dry.

-

Oily Product: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over

and concentrate.

-

Protocol B: Green Chemistry Method (Microwave/Water)

Best for: Rapid screening, library generation, and environmental compliance.

Reagents:

-

2-Chlorobenzoxazole (1.0 equiv)

-

Thiol (1.0 equiv)

-

Solvent: Water (or 1:1 Ethanol/Water)

-

Catalyst: None (or mild surfactant like TBAB if solubility is an issue).

Procedure:

-

Setup: In a microwave-safe vial, combine 2-Chlorobenzoxazole, Thiol, and Water (2-3 mL).

-

Irradiation: Seal the vial and irradiate at 100–120°C for 10–20 minutes .

-

Note: Water acts as a pseudo-organic solvent at high temperatures/pressures, facilitating the interaction of organic substrates.

-

-

Isolation: Cool the vial. The product typically separates as an oil or solid at the bottom or floats on top. Extract or filter as described in Protocol A.

Data Summary & Troubleshooting

Comparative Analysis of Conditions

| Parameter | Method A (Standard) | Method B (Green/MW) |

| Solvent | DMF / Acetonitrile | Water / Ethanol |

| Base | None or mild base | |

| Temp/Time | 60-80°C (2-4 hrs) | 120°C (10-20 min) |

| Yield | High (85-98%) | Moderate-High (70-90%) |

| Purification | Extraction/Column often needed | Simple Filtration often sufficient |

Troubleshooting Guide

-

Problem: Disulfide Formation (R-S-S-R).

-

Cause: Oxidation of the thiol by atmospheric oxygen before reaction.

-

Solution: Degas solvents with Nitrogen/Argon before use. Add the thiol last if using a glovebox is not possible.

-

-

Problem: Hydrolysis of Starting Material.

-

Observation: Formation of 2-hydroxybenzoxazole (benzoxazolone).

-

Solution: Ensure solvents are anhydrous (Method A). Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis.

-

-

Problem: Incomplete Conversion.

-

Solution: For Method A, increase temperature to 100°C or switch to

. For Method B, increase microwave hold time.

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

-

Sreedhar, B., et al. (2009).

Reaction of Heteroaryl Halides with Thiols." Synthesis. Link -

Liao, Y., et al. (2025). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules. Link

-

Saha, N., et al. (2023).[2] "Microwave-assisted solvent-free synthesis of benzazoles." ResearchGate.[2][3][4][5] Link

-

ACS Green Chemistry Institute. (2026). "Reaction of Arenes/Heteroarenes with Thiols –

Chemistry." ACS GCI Pharmaceutical Roundtable. Link -

Ormazábal-Toledo, R., et al. (2022). "Kinetics and Reaction Mechanism of Biothiols Involved in

Reactions." Frontiers in Chemistry. Link

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 2-Alkoxy-5-ethanesulfonylbenzoxazole Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole motif is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The electronic properties and rigid, planar structure of the benzoxazole ring system allow for specific interactions with various biological targets. The incorporation of an ethylsulfanyl group at the 5-position and a variable alkoxy chain at the 2-position of the benzoxazole core offers a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The ethylsulfanyl moiety, in particular, is a key pharmacophore in a number of kinase inhibitors, highlighting the potential of these derivatives in oncology and other therapeutic areas.

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of 2-alkoxy-5-ethanesulfonylbenzoxazole derivatives. The methodologies presented are designed to be robust and adaptable, providing researchers with the necessary tools to generate a library of these promising compounds for further investigation.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-alkoxy-5-ethanesulfonylbenzoxazole derivatives is most effectively achieved through a multi-step synthetic sequence. This strategy allows for the controlled introduction of the desired functional groups and ensures high purity of the final products. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-alkoxy-5-ethanesulfonylbenzoxazole derivatives.

The synthesis commences with the hydrolysis of commercially available 4-ethanesulfonyl-2-nitro-chlorobenzene to the corresponding phenol. Subsequent reduction of the nitro group yields the key intermediate, 2-amino-4-(ethanesulfonyl)phenol. This intermediate then undergoes cyclization to form the benzoxazole ring, yielding 5-ethanesulfonyl-2-hydroxybenzoxazole. Finally, O-alkylation of the hydroxyl group provides the target 2-alkoxy derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-4-(ethanesulfonyl)phenol (Intermediate C)

This two-step procedure outlines the preparation of the crucial aminophenol intermediate.

Step 1.1: Synthesis of 4-(Ethanesulfonyl)-2-nitrophenol (Intermediate B)

-

Rationale: This step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a hydroxide ion. The electron-withdrawing nitro and ethylsulfanyl groups activate the aromatic ring towards this substitution.

-

Materials:

-

4-Ethanesulfonyl-2-nitro-chlorobenzene

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, for acidification)

-

Ethanol (for recrystallization)

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethanesulfonyl-2-nitro-chlorobenzene (1.0 eq) in water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(ethanesulfonyl)-2-nitrophenol.

-

Step 1.2: Synthesis of 2-Amino-4-(ethanesulfonyl)phenol (Intermediate C)

-

Rationale: The nitro group of 4-(ethanesulfonyl)-2-nitrophenol is selectively reduced to an amino group. Common methods include catalytic hydrogenation or reduction with metals in acidic media. The choice of reducing agent can be critical to avoid side reactions.

-

Materials:

-

4-(Ethanesulfonyl)-2-nitrophenol

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃, for neutralization)

-

Ethyl acetate (for extraction)

-

-

Protocol (using Iron in Acidic Medium):

-

To a suspension of 4-(ethanesulfonyl)-2-nitrophenol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the mixture to reflux (70-80 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-4-(ethanesulfonyl)phenol. This intermediate can often be used in the next step without further purification.

-

Part 2: Synthesis of 5-Ethanesulfonyl-2-hydroxybenzoxazole (Intermediate D)

-

Rationale: This step involves the cyclization of the 2-aminophenol intermediate to form the benzoxazole ring. Carbonyldiimidazole (CDI) is an excellent reagent for this transformation as it acts as a phosgene equivalent, facilitating the intramolecular cyclization under mild conditions.

-

Materials:

-

2-Amino-4-(ethanesulfonyl)phenol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Protocol:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 2-amino-4-(ethanesulfonyl)phenol (1.0 eq) in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50 °C to ensure completion. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and stir for 30 minutes to hydrolyze any unreacted CDI.

-

Filter the resulting precipitate, wash with water, and dry to obtain 5-ethanesulfonyl-2-hydroxybenzoxazole.

-

Part 3: Synthesis of 2-Alkoxy-5-ethanesulfonylbenzoxazole Derivatives (Final Products)

-

Rationale: The final step is an O-alkylation of the 2-hydroxybenzoxazole intermediate. This is a Williamson ether synthesis where the hydroxyl group is deprotonated by a base to form a nucleophilic alkoxide, which then reacts with an alkyl halide. The choice of base and solvent is crucial for the success of this reaction.

-

Materials:

-

5-Ethanesulfonyl-2-hydroxybenzoxazole

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

-

Protocol:

-

To a solution of 5-ethanesulfonyl-2-hydroxybenzoxazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Data Presentation: Representative Yields and Reaction Conditions

The following table summarizes typical yields and reaction conditions for the synthesis of a representative 2-alkoxy-5-ethanesulfonylbenzoxazole derivative.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1.1 Hydrolysis | 4-Ethanesulfonyl-2-nitro-chlorobenzene | NaOH, H₂O, Reflux, 4-6 h | 4-(Ethanesulfonyl)-2-nitrophenol | 85-95 |

| 1.2 Reduction | 4-(Ethanesulfonyl)-2-nitrophenol | Fe, NH₄Cl, EtOH/H₂O, Reflux, 2-4 h | 2-Amino-4-(ethanesulfonyl)phenol | 80-90 |

| 2. Cyclization | 2-Amino-4-(ethanesulfonyl)phenol | CDI, THF, rt, 2-4 h | 5-Ethanesulfonyl-2-hydroxybenzoxazole | 90-98 |

| 3. O-Alkylation (e.g., Ethoxy) | 5-Ethanesulfonyl-2-hydroxybenzoxazole | Ethyl bromide, K₂CO₃, DMF, 60 °C, 4 h | 2-Ethoxy-5-ethanesulfonylbenzoxazole | 75-85 |

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the successful introduction of the alkoxy group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final products.

-

Melting Point: To assess the purity of the crystalline products.

Conclusion

The protocols detailed in this guide provide a reliable and adaptable synthetic route for the preparation of 2-alkoxy-5-ethanesulfonylbenzoxazole derivatives. By following these procedures and employing sound laboratory practices, researchers can efficiently synthesize a diverse range of these compounds for biological evaluation and drug discovery programs. The modularity of the final O-alkylation step allows for the generation of a library of analogs with varying alkoxy substituents, facilitating the exploration of structure-activity relationships.

References

- Modi, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 173–178.

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535–19546.

- Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(43), 26863-26870.

- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111.

- Kavčič, R., & Stanovnik, B. (1955). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Acta Chimica Slovenica, 52(4), 425-430.

- Usman, A. G. (2018). STUDY ON SYNTHESIS AND CHARACTERIZATION OF SOME 2- BENZOXAZOLINONE DERIVATIVES. (Master's thesis).

- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.

functionalization of 5-ethanesulfonyl benzoxazole ring

Application Note: Strategic Functionalization of the 5-Ethanesulfonyl Benzoxazole Scaffold

Executive Summary & Strategic Analysis

The 5-ethanesulfonyl benzoxazole moiety represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (EGFR/VEGFR-2) and GST P1-1 inhibitors. The presence of the sulfonyl group at the C5 position exerts a profound electronic influence, distinct from the unsubstituted parent heterocycle.

Electronic Impact of 5-SO₂Et:

- Value (~0.72): The sulfone is a potent electron-withdrawing group (EWG).

-

C2-Acidity Enhancement: The EWG significantly lowers the pKa of the C2-H bond (estimated pKa < 26 in DMSO), facilitating base-mediated deprotonation and Concerted Metallation-Deprotonation (CMD) pathways.

-

LUMO Lowering: The electron-deficient nature of the ring increases susceptibility to nucleophilic radical attack (Minisci-type reactions) but also heightens the risk of hydrolytic ring-opening under harsh alkaline conditions.

This guide details three self-validating protocols optimized for this specific electronic profile: Direct C2-Arylation , Radical C2-Alkylation , and Oxidative C2-Amination .

Reactivity Map & Logic Flow

The following diagram illustrates the reactivity landscape dictated by the 5-ethanesulfonyl group.

Figure 1: Reactivity profile of 5-ethanesulfonyl benzoxazole. The C2 position is the primary vector for functionalization due to EWG-enhanced acidity.

Protocol 1: Direct C2-Arylation (Pd/Cu-Catalyzed)

Rationale: Traditional cross-couplings (Suzuki/Stille) require pre-functionalization (e.g., 2-chlorobenzoxazole). Direct C-H activation is superior here because the 5-SO₂Et group stabilizes the intermediate organometallic species via the CMD mechanism.

Mechanism: Concerted Metallation-Deprotonation (CMD) using a carbonate or pivalate base.

Materials:

-

Substrate: 5-ethanesulfonyl benzoxazole (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.2 equiv) - Avoid electron-rich aryl bromides if possible to prevent homocoupling.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)

-

Co-Catalyst: CuI (5 mol%) - Crucial for lowering the activation energy of C-H bond cleavage.

-

Base: Cs₂CO₃ (2.0 equiv) - Use anhydrous; mild enough to prevent ring opening.

-

Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Methodology:

-

Setup: In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, CuI, and Cs₂CO₃.

-

Addition: Add the benzoxazole substrate and Aryl bromide. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Checkpoint: Monitor TLC (30% EtOAc/Hexane). The product typically exhibits strong blue fluorescence under UV (365 nm) due to extended conjugation.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

-

Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Optimization Table:

| Parameter | Standard Condition | Optimization for Steric Bulk | Optimization for Labile Groups |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |

| Ligand | PPh₃ | XPhos or BrettPhos | P(t-Bu)₃ |

| Base | Cs₂CO₃ | K₃PO₄ | LiOtBu |

| Temp | 100°C | 110°C | 80°C |

Protocol 2: Decarboxylative C2-Alkylation (Minisci Reaction)

Rationale: The 5-ethanesulfonyl group lowers the LUMO energy of the benzoxazole, making it an exceptional radical acceptor. This protocol uses carboxylic acids as alkyl radical precursors, avoiding the use of unstable alkyl halides.

Mechanism: Silver-catalyzed oxidative decarboxylation generates a nucleophilic alkyl radical which attacks the electron-deficient C2 position.

Materials:

-

Substrate: 5-ethanesulfonyl benzoxazole (1.0 equiv)

-

Radical Source: Alkyl carboxylic acid (2.0 equiv) - Primary or secondary acids work best.

-

Oxidant: (NH₄)₂S₂O₈ (2.5 equiv)

-

Catalyst: AgNO₃ (10 mol%)

-

Solvent: 1:1 DCM/Water biphasic system (0.1 M) - Water is essential for persulfate solubility.

-

Additive: TFA (1.0 equiv) - Protonates the benzoxazole nitrogen, further activating C2 toward radical attack.

Step-by-Step Methodology:

-

Solution A: Dissolve substrate and carboxylic acid in DCM. Add TFA.

-

Solution B: Dissolve (NH₄)₂S₂O₈ and AgNO₃ in deionized water.

-

Initiation: Add Solution B to Solution A in a round-bottom flask open to air (oxygen does not significantly inhibit this specific radical process).

-

Agitation: Stir vigorously at 40°C for 4-6 hours.

-

Observation: Evolution of CO₂ gas (bubbling) indicates active decarboxylation.

-

-

Quench: Basify carefully with sat. NaHCO₃ (pH ~8). Caution: Gas evolution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Silica gel chromatography.

Figure 2: Mechanism of Minisci Alkylation. The protonated azole acts as a radical trap.

Protocol 3: Oxidative C2-Amination

Rationale: 2-Amino-benzoxazoles are critical pharmacophores (e.g., bioisosteres of urea). The 5-SO₂Et group makes the C2 position highly susceptible to nucleophilic attack, but direct displacement of a leaving group is not applicable here (C-H bond). We use an oxidative coupling strategy.[1][2]

Materials:

-

Substrate: 5-ethanesulfonyl benzoxazole (1.0 equiv)

-

Amine: Secondary amine (e.g., Morpholine, Piperidine) (2.0 equiv)

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (2.0 equiv)

-

Catalyst: CuBr (10 mol%) or Eosin Y (for photocatalytic variant)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Mix: Combine substrate, amine, and CuBr in MeCN.

-

Oxidant: Add TBHP dropwise at room temperature.

-

Reaction: Heat to 80°C in a sealed tube for 6 hours.

-

Note: The reaction proceeds via a radical-cation intermediate. The solution often turns dark green/brown (Cu species).

-

-

Workup: Quench with sat. Na₂S₂O₃ (to reduce excess peroxide). Extract with EtOAc.

-

Purification: These products are often polar. Use 100% EtOAc or 5% MeOH/DCM for elution.

References

-

Mechanistic Insight on C-H Arylation

- Bellina, F., & Rossi, R. (2010).

-

Minisci Reaction on Azoles

- Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions.

-

Benzoxazole Synthesis & Functionalization

-

Sahoo, K. (2023).[3] "Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles." NIT Rourkela Thesis.

-

-

Biological Relevance (5-Sulfonyl Benzoxazoles)

- Kus, C., et al. (2014). "Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors." ChemMedChem.

-

Copper-Catalyzed Functionalization

- Do, H. Q., & Daugulis, O. (2009). "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Journal of the American Chemical Society.

Sources

Application Notes and Protocols: General Procedure for Displacing the 2-Chloro Group in Benzoxazoles

Abstract

This comprehensive guide provides a detailed technical overview and practical, step-by-step protocols for the nucleophilic aromatic substitution (SNAr) of the 2-chloro group in benzoxazoles. The 2-chlorobenzoxazole scaffold is a pivotal intermediate in synthetic chemistry, offering a highly reactive electrophilic site for the introduction of diverse functional groups. This document explores the underlying reaction mechanism, general experimental considerations, and specific protocols for substitution with amine, oxygen, and sulfur nucleophiles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation for the synthesis of novel compounds in medicinal chemistry, materials science, and related fields.[1][2][3]

Introduction: The Versatility of the 2-Benzoxazole Core

The benzoxazole ring system is a privileged scaffold found in numerous pharmacologically active compounds and functional materials.[2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The C2 position of the benzoxazole ring is of particular synthetic interest. By installing a chloro substituent at this position, the ring becomes highly activated for nucleophilic attack, making 2-chlorobenzoxazole an exceptionally useful building block for chemical library synthesis.

The displacement of the 2-chloro group via nucleophilic aromatic substitution (SNAr) is a robust and high-yielding method for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[4][5][6] This guide explains the causality behind the experimental choices and provides self-validating protocols to ensure reproducible success in the laboratory.

The SNAr Mechanism on the Benzoxazole Ring

The facile displacement of the chloride at the C2 position is a direct consequence of the electronic properties of the benzoxazole heterocycle. The reaction proceeds via a two-step addition-elimination mechanism, which is distinct from classical SN1 or SN2 pathways.[7][8]

Causality of Reactivity:

-

Nucleophilic Addition: A nucleophile attacks the electrophilic C2 carbon, which is rendered electron-deficient by the adjacent ring oxygen and, more significantly, the imine-like nitrogen atom. This attack temporarily breaks the aromaticity of the fused ring system, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the electron-withdrawing nitrogen atom of the oxazole ring.[9][10] This stabilization is the key factor that lowers the activation energy for the initial nucleophilic attack.

-

Elimination & Aromatization: The intermediate rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the benzoxazole ring system to yield the final 2-substituted product.

Caption: SNAr mechanism on 2-chlorobenzoxazole.

Prerequisite: Synthesis of 2-Chlorobenzoxazole Starting Material

A reliable synthesis of the 2-chlorobenzoxazole precursor is critical. Two prevalent methods are outlined below.

| Method | Starting Material | Reagent(s) | Typical Conditions | Key Insight |

| Chlorination of Thione | 2-Mercaptobenzoxazole | Thionyl chloride (SOCl₂) or Chlorine (Cl₂) | Reflux in SOCl₂ with catalytic DMF; or pass Cl₂ gas through a melt.[11][12] | This method is common and effective. Using SOCl₂ is often more convenient for lab-scale synthesis. |

| Chlorination of Oxazolone | Benzoxazol-2-one | Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) | Heat with PCl₅ or POCl₃, often in a high-boiling solvent like o-dichlorobenzene.[13][14] | This route is advantageous when the benzoxazol-2-one is more readily available than the mercapto equivalent. |

General Experimental Considerations

Successful substitution reactions hinge on the careful selection of solvents, bases, and temperature.

-

Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (CH₃CN), and Tetrahydrofuran (THF) are commonly used as they effectively solvate the reactants without interfering with the nucleophile. Alcohols or even toluene can also be employed depending on the specific nucleophile and temperature requirements.

-

Base: A base is typically required to either deprotonate the incoming nucleophile (e.g., alcohols, thiols) or to scavenge the HCl generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic, non-nucleophilic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For amine nucleophiles, an excess of the amine itself can often serve as the base.[1][15]

-

Temperature: While some reactions with potent nucleophiles can proceed at room temperature, most require heating to overcome the activation energy of the initial addition step. Reaction temperatures typically range from 60 °C to reflux, depending on the solvent and the nucleophilicity of the substituting agent.[1][4]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring reaction progress to determine the point of complete consumption of the starting material.

Detailed Protocols for Nucleophilic Substitution

Protocol A: Displacement with Amines (Synthesis of 2-Aminobenzoxazoles)

This protocol outlines the synthesis of 2-aminobenzoxazoles, a scaffold of significant interest in medicinal chemistry.

Caption: Experimental workflow for amine substitution.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoxazole (1.0 eq.).

-

Solvent and Reagents: Add the chosen solvent (e.g., acetonitrile, 10 mL per mmol of substrate). Add the primary or secondary amine (2.0-3.0 eq.). If the amine is not used in excess, add an external base like triethylamine (1.5 eq.).[15][16]

-

Reaction: Heat the mixture to the target temperature (typically 80 °C to reflux) and stir.

-

Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

-

Work-up: Once the 2-chlorobenzoxazole is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aminobenzoxazole derivative.

Protocol B: Displacement with Alcohols/Phenols (Synthesis of 2-Alkoxy/Aryloxybenzoxazoles)

This reaction typically requires pre-formation of the more nucleophilic alkoxide or phenoxide.

Caption: Experimental workflow for alcohol/phenol substitution.

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, N₂-purged flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool to 0 °C and add the alcohol or phenol (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Reaction Setup: In a separate flask, dissolve 2-chlorobenzoxazole (1.0 eq.) in anhydrous THF.

-

Reaction: Transfer the prepared alkoxide solution to the 2-chlorobenzoxazole solution via cannula. Heat the resulting mixture to reflux.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by flash column chromatography.

Protocol C: Displacement with Thiols (Synthesis of 2-Thiobenzoxazoles)

Thiols are excellent nucleophiles and readily displace the 2-chloro group under relatively mild conditions.

Caption: Experimental workflow for thiol substitution.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask, add 2-chlorobenzoxazole (1.0 eq.), the desired thiol (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent: Add DMF (10 mL per mmol of substrate).

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within a few hours.

-

Work-up: After cooling, pour the reaction mixture into ice water, which often precipitates the product. Alternatively, dilute with water and extract with an organic solvent. Wash the organic layer thoroughly with water to remove DMF, then with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | - Insufficient temperature.- Nucleophile is too weak.- Base is not strong enough (for O/S nucleophiles).- Reagents have degraded. | - Increase the reaction temperature.- For weak nucleophiles, consider catalytic conditions or a stronger base.- Use a stronger base (e.g., NaH for alcohols).- Use freshly opened or purified reagents. |

| Low Product Yield | - Incomplete reaction.- Product degradation under reaction conditions.- Mechanical loss during work-up/purification. | - Increase reaction time or temperature.- Attempt the reaction at a lower temperature for a longer duration.- Optimize extraction and purification steps; ensure pH is appropriate during work-up. |

| Formation of Side Products | - Reaction with solvent (e.g., hydrolysis with residual water).- Benzoxazole ring-opening under harsh basic conditions.- Competing reactions on other functional groups. | - Use anhydrous solvents and reagents.- Use a milder base or lower the temperature.- Employ protecting groups for other sensitive functionalities on the nucleophile or benzoxazole. |

Conclusion

The nucleophilic displacement of the 2-chloro group on the benzoxazole ring is a powerful and highly reliable synthetic strategy. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions—solvent, base, and temperature—researchers can efficiently access a vast chemical space of 2-substituted benzoxazoles. The protocols provided herein serve as a robust starting point for the synthesis of novel molecules for drug discovery, materials science, and beyond.

References

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzoxazole: An emerging scaffold for various biological activities. Archives of Pharmacal Research, 37(8), 964-989.

- Cassella Aktiengesellschaft. (1985). Process for preparing 2-chlorobenzoxazoles. U.S.

-

Wallace, O. B., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7861–7864. [Link]

- Wallace, O. B. (2010). Synthesis of 2-aminobenzoxazole compounds.

- Wallace, O. B. (2012). 2-aminobenzoxazole process. U.S.

- Bayer Aktiengesellschaft. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S.

- Sam, J., & Plampin, J. N. (1964). As cited in Gaba, M., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society, 21(1), 107-114.

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1996). Process for preparing chlorobenzoxazoles.

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

- Bayer Aktiengesellschaft. (1996). Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. U.S.

-

Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

Sources

- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds - Google Patents [patents.google.com]

- 6. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 12. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 13. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 14. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]

- 15. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 2-Chlorobenzoxazole

Welcome to the technical support center for 2-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the hydrolysis of 2-chlorobenzoxazole during storage. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-chlorobenzoxazole and why is its stability important?

2-Chlorobenzoxazole is a halogenated heterocyclic compound used as a building block in the synthesis of various pharmaceutical and biologically active molecules. Its reactivity, particularly at the 2-position, is key to its utility. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. Maintaining the stability of 2-chlorobenzoxazole is crucial for ensuring the accuracy and reproducibility of experimental results, as well as the purity and efficacy of the final products.

Q2: What is the primary degradation pathway for 2-chlorobenzoxazole during storage?

The principal degradation pathway for 2-chlorobenzoxazole is hydrolysis. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the oxazole ring makes the carbon at the 2-position highly electrophilic and thus susceptible to nucleophilic attack by water. This reaction leads to the formation of 2-benzoxazolinone and hydrochloric acid. The benzoxazole ring system has lower aromatic stability compared to thiazole and imidazole ring systems, making it more prone to hydrolysis.[1]

Q3: What are the ideal storage conditions for 2-chlorobenzoxazole?

To minimize hydrolysis and ensure long-term stability, 2-chlorobenzoxazole should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The recommended storage temperature is between 2-8°C.[4][5] It is also crucial to protect the compound from direct sunlight and to store it under an inert atmosphere, such as argon or nitrogen.[2]

Troubleshooting Guide: Preventing Hydrolysis

This section addresses common issues encountered during the storage of 2-chlorobenzoxazole and provides actionable solutions based on scientific principles.

Issue 1: Visible changes in the compound (e.g., color change, clumping).

-

Underlying Cause: These physical changes often indicate the presence of moisture and the onset of hydrolysis. 2-chlorobenzoxazole is a light yellow liquid, and any significant deviation from this appearance warrants investigation.[2]

-

Troubleshooting Steps:

-

Immediate Action: If you observe any changes, immediately move the container to a desiccator to remove any surface moisture.

-

Verification: Test a small sample of the material to confirm its identity and purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Preventative Measures: Always handle the compound in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture. Use containers with tight-fitting seals.

-

Issue 2: Inconsistent experimental results using a previously reliable batch of 2-chlorobenzoxazole.

-

Underlying Cause: This inconsistency is a strong indicator that the compound has degraded. Even small amounts of hydrolysis byproducts can interfere with subsequent reactions.

-

Troubleshooting Steps:

-

Purity Assessment: Re-analyze the purity of your 2-chlorobenzoxazole stock using a quantitative method like High-Performance Liquid Chromatography (HPLC) with a suitable standard.

-

Purification: If degradation is confirmed, the material may need to be repurified. Distillation under reduced pressure is a common method for purifying 2-chlorobenzoxazole.[6][7]

-

Storage Protocol Review: Critically evaluate your current storage and handling procedures. Ensure all team members are trained on the importance of maintaining an inert and dry environment when working with this compound.

-

Issue 3: The compound has been stored for an extended period, and its integrity is unknown.

-

Underlying Cause: Over time, even under seemingly ideal conditions, slow hydrolysis can occur, especially if the container seal is not perfect.

-

Troubleshooting Steps:

-

Analytical Qualification: Before using a new or long-stored batch of 2-chlorobenzoxazole, it is best practice to qualify it. This involves running a full analytical characterization (e.g., NMR, IR, GC-MS) to confirm its structure and purity.

-

Functional Test: Perform a small-scale test reaction with a well-established procedure to ensure the compound performs as expected.

-

Inventory Management: Implement a "first-in, first-out" (FIFO) inventory system to ensure that older batches of the compound are used first. Regularly inspect stored containers for any signs of degradation.

-

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

-

Receiving: Upon receipt, inspect the container for any damage that could compromise the seal.

-

Storage Location: Store the tightly closed container in a refrigerator at 2-8°C.[4][5] The storage area should be dry and well-ventilated.[2][3][8]

-

Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[2] This can be achieved by using a sealed ampoule or a container with a septum that allows for purging with inert gas.

-

Dispensing: When dispensing the compound, work quickly and efficiently to minimize exposure to the atmosphere. If possible, use a glove box or a fume hood with a dry air supply.

-

Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

Protocol 2: Analytical Method for Detecting Hydrolysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the hydrolysis of 2-chlorobenzoxazole.[9]

-

Sample Preparation: Prepare a dilute solution of the 2-chlorobenzoxazole sample in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan a range that will encompass the molecular ions of 2-chlorobenzoxazole (m/z 153.57) and its primary hydrolysis product, 2-benzoxazolinone (m/z 135.12).

-

-

Data Analysis: Compare the resulting chromatogram and mass spectra to reference standards of pure 2-chlorobenzoxazole and 2-benzoxazolinone to identify and quantify any degradation.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on 2-chlorobenzoxazole, leading to its degradation.

Caption: Hydrolysis of 2-chlorobenzoxazole.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows down the rate of hydrolysis. |

| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture. |

| Light | Protect from direct sunlight | Prevents potential photolytic degradation. |

| Container | Tightly sealed, appropriate material | Prevents moisture ingress. |

| Handling | Minimize exposure to air | Reduces the chance of moisture contamination. |

By implementing these robust storage and handling protocols, you can significantly extend the shelf-life of 2-chlorobenzoxazole and ensure the integrity of your experimental work.

References

- Vertex AI Search. (n.d.). 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Georganics. (2011). 2-CHLOROBENZOXAZOLE.

- ECHEMI. (n.d.). 615-18-9, 2-Chlorobenzoxazole Formula.

- BLD Pharm. (n.d.). 615-18-9|2-Chlorobenzoxazole.

- ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)..

- Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.

- ChemicalBook. (n.d.). 2-Chlorobenzoxazole synthesis.

- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. georganics.sk [georganics.sk]

- 4. echemi.com [echemi.com]

- 5. 615-18-9|2-Chlorobenzoxazole|BLD Pharm [bldpharm.com]

- 6. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 7. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

Technical Support Center: Optimizing SNAr Reactions with Electron-Poor Benzoxazoles

Here is a technical support guide for optimizing the yield of SNAr reactions with electron-poor benzoxazoles.

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving electron-poor benzoxazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices to empower you to optimize your reactions effectively.

The Core Mechanism: Understanding the SNAr Reaction on Benzoxazoles

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic systems. Unlike electrophilic substitutions common to benzene, the SNAr reaction requires the aromatic ring to be "electron-poor." This is achieved by the presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃.[1][2] The benzoxazole core itself is an electron-deficient heterocycle, which facilitates this transformation.

The reaction proceeds via a two-step addition-elimination mechanism.[1][3][4]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (typically a halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3] During this step, the aromaticity of the ring is temporarily lost.[3][4]

-

Elimination: The aromaticity is restored as the leaving group is expelled, resulting in the final substituted product.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize this intermediate through resonance, lowering the activation energy of this rate-determining step.[1][5]

Caption: Figure 1: SNAr Mechanism on a Benzoxazole Ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?

Low conversion is a common issue. A systematic approach is key to identifying the root cause.

Caption: Figure 2: Decision Tree for Low Yield Troubleshooting.

Detailed Breakdown:

-

Inadequate Activation of the Nucleophile: The nucleophile must be sufficiently deprotonated to be reactive. The chosen base should have a pKa several units higher than the pKa of the nucleophile's conjugate acid. For weakly acidic nucleophiles like alcohols or secondary amines, a weaker base like K₂CO₃ may not be sufficient. In such cases, a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or LHMDS is often required.[6]

-

Insufficiently "Forcing" Conditions: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. For less activated substrates (e.g., those with a -CF₃ group instead of a -NO₂ group), higher temperatures (e.g., 90-130 °C) and longer reaction times may be necessary.[7][8]

-

Poor Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP are standard choices as they solvate the cation of the base, leaving a "naked" and more reactive anionic nucleophile.[6][9] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, "caging" it and reducing its nucleophilicity.[9]

-

Leaving Group Ability: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4] If your substrate has a less reactive leaving group, more forcing conditions will be required.

Q2: I'm observing multiple spots on my TLC and the reaction mixture is a mess. What are the likely side reactions and how can I minimize them?

The formation of multiple byproducts points to issues with selectivity or stability.

-

Decomposition of Starting Material: Electron-poor aromatic aldehydes can be sensitive to strong bases, potentially undergoing reactions like the Cannizzaro reaction if no alpha-protons are present.[10] If your benzoxazole contains other sensitive functional groups, they may not be stable to the reaction conditions.

-

Solution: Use a milder base if possible (e.g., Cs₂CO₃ instead of NaH). Add the electrophile slowly to a solution of the pre-formed nucleophile at a lower temperature to control any exotherm.[10] Running the reaction at a more dilute concentration can also help dissipate heat and reduce bimolecular side reactions.[10]

-

-

Reaction at Multiple Sites: If your benzoxazole has more than one leaving group or potential electrophilic site, you may see a mixture of products.

-

Solution: Temperature control is key. Often, one site is kinetically favored. Running the reaction at the lowest possible temperature that allows for conversion can significantly improve selectivity.

-

-

Hydrolysis: If there is residual water in your solvent (especially DMF, which is hygroscopic) or reagents, you may observe hydrolysis of the starting material, replacing the leaving group with a hydroxyl group.

-

Solution: Use anhydrous solvents. Dry reagents thoroughly before use. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).

-

Q3: How do I choose the optimal solvent and base for my reaction?

The ideal combination of solvent and base depends on the pKa of your nucleophile and the reactivity of your benzoxazole substrate.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Properties & Use Cases |

| DMF | 153 | 37 | Excellent, widely used polar aprotic solvent. Can decompose at high temperatures.[6] |

| DMSO | 189 | 47 | Highly polar aprotic solvent, can accelerate slow reactions. Difficult to remove under vacuum.[11] |

| NMP | 202 | 32 | Stable, high-boiling polar aprotic solvent, good for high-temperature reactions.[6] |

| Acetonitrile | 82 | 38 | Lower boiling point, useful for reactions at moderate temperatures. |

| THF | 66 | 7.5 | Less polar, often used with strong bases like NaH to pre-form alkoxides/amides.[12] |

| Base | pKa (of Conjugate Acid) | Typical Use Cases & Considerations |

| K₂CO₃ | 10.3 | Mild inorganic base. Effective for deprotonating phenols and some acidic N-H bonds.[7] |

| Cs₂CO₃ | 10.3 | More soluble than K₂CO₃, often more effective for challenging reactions.[13] |

| DIPEA | 11 | Organic amine base, acts as a proton scavenger. Good for amine nucleophiles. |

| KOtBu | 19 | Strong, non-nucleophilic base. Good for deprotonating alcohols.[12] |

| NaH | 36 | Very strong, non-nucleophilic base. Used to irreversibly deprotonate alcohols, thiols, and amines.[6][12] Use with caution, as it is pyrophoric and reacts violently with water. |

General Strategy:

-

For acidic nucleophiles (phenols, pKa ~10): Start with K₂CO₃ or Cs₂CO₃ in DMF at 80-100 °C.

-

For less acidic nucleophiles (alcohols, aliphatic amines, pKa >16): Use a strong base like NaH or KOtBu to pre-form the nucleophile in THF at 0 °C to room temperature, then add the benzoxazole substrate.[12]

-

For unreactive electrophiles: Consider using DMSO as the solvent and increasing the temperature. A KOH/DMSO system can be particularly effective.[11]

Experimental Protocols

A well-designed experimental workflow is crucial for reproducibility and success.

Caption: Figure 3: General Experimental Workflow for SNAr.

Protocol 1: General Procedure using a Carbonate Base (e.g., for Phenol Nucleophiles)

-

To a round-bottom flask, add the electron-poor benzoxazole (1.0 eq), the phenol nucleophile (1.1 - 1.5 eq), and K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.5 M.

-

Stir the mixture under a nitrogen atmosphere and heat to the desired temperature (e.g., 90-115 °C).[7]

-

Monitor the reaction's progress by TLC or LCMS.

-

Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.[7][12]

Protocol 2: General Procedure using a Strong Base (e.g., for Alcohol Nucleophiles)

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the alcohol nucleophile (1.2 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add a solution of the electron-poor benzoxazole (1.0 eq) in a small amount of anhydrous THF.

-

Heat the reaction to reflux (or another target temperature) and monitor by TLC or LCMS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by slow addition of water or saturated NH₄Cl solution.

-

Proceed with an aqueous workup and purification as described in Protocol 1.[12]

Frequently Asked Questions (FAQs)

-

Can I use microwave irradiation to accelerate the reaction? Yes, microwave heating is often very effective for SNAr reactions, significantly reducing reaction times from hours to minutes.[13] Optimization is required to find the ideal temperature and time, as overheating can lead to decomposition.

-

My nucleophile is an amine. Which base should I use? For amine nucleophiles, often an excess of the amine itself can act as the base. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice to scavenge the HX produced.[14]

-

Why is my reaction turning dark brown or black? Dark coloration often indicates decomposition. This can be caused by excessive heat, an overly strong base, or the presence of oxygen with sensitive substrates. Try lowering the temperature, using a milder base, or ensuring the reaction is run under a strictly inert atmosphere.

-

How do I remove high-boiling solvents like DMSO or NMP? After the aqueous workup, any residual high-boiling solvent will typically be removed during silica gel chromatography. If a large volume remains, it can sometimes be removed by azeotropic distillation with heptane or by lyophilization if the product is non-volatile and water-soluble.

References

- Vertex AI Search, Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.

- RSC Publishing, Effect of the nature of the nucleophile and solvent on an SNAr reaction.

- Chemistry Steps, The Role of Solvent in SN1, SN2, E1 and E2 Reactions.